tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate
Description
tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate is a synthetic carbamate derivative featuring a pyrimidine core substituted with methanesulfonyl and phenoxy groups at the 2- and 6-positions, respectively. The pyrimidine ring is linked to a piperidin-4-yl group, which is further modified by a tert-butyl carbamate moiety. Its molecular formula is C21H28N4O5S, with a molecular weight of 448.5 g/mol and a CAS registry number of 2305255-24-5 . The compound is cataloged by Enamine Ltd.
Properties
IUPAC Name |
tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-21(2,3)30-20(26)22-15-10-12-25(13-11-15)17-14-18(24-19(23-17)31(4,27)28)29-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVPKFVAGXOKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)S(=O)(=O)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate involves multiple stepsThe final steps involve the addition of the tert-butyl carbamate group and the methanesulfonyl group under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives .
Scientific Research Applications
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation : Converts the methanesulfonyl group to sulfoxides or sulfones.
- Reduction : Can reduce the sulfonyl group to a methyl group.
- Substitution : Nucleophilic substitution can occur at the pyrimidine ring.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structural features allow it to interact with specific enzymes or receptors, making it a candidate for drug development targeting diseases such as cancer or inflammatory disorders.
Biological Research
In biological studies, tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate serves as a probe to investigate enzyme activities and receptor binding. For instance, studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications as an antimicrobial agent against resistant strains of bacteria.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial growth in both planktonic and biofilm states of Staphylococcus aureus, indicating its potential as a new antimicrobial agent in combating antibiotic resistance.
- Inflammatory Response Inhibition : Another study focused on its ability to inhibit pyroptosis, a form of programmed cell death linked to inflammation. Results showed concentration-dependent inhibition of pyroptotic cell death and IL-1β release, highlighting its therapeutic potential in inflammatory conditions.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate are compared below with three analogous carbamate derivatives.
Structural and Functional Comparison
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Effects on Reactivity and Solubility The methanesulfonyl and phenoxy groups in the target compound enhance electrophilicity and lipophilicity compared to the acetyl group in tert-butyl (1-acetylpiperidin-4-yl)carbamate . This may influence reactivity in nucleophilic substitution reactions or binding affinity in biological systems. The 5-fluoro and 4-hydroxy groups in tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate introduce hydrogen-bonding capacity, which could affect solubility and pharmacokinetic properties .
Synthetic Methodologies The synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate involves acetylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride, followed by HCl/MeOH-mediated deprotection . Di-tert-butyl carbamates may involve sequential tert-butoxycarbonyl (Boc) protections, as seen in multi-step syntheses of pyrimidine analogs .
Potential Applications The acetyl and di-tert-butyl analogs are intermediates in drug discovery, as evidenced by their use in synthesizing bioactive molecules (e.g., pyrimidine-carboxamide derivatives in ) . The target compound’s methanesulfonyl group may render it a candidate for kinase inhibitor development, given sulfonamide groups' prevalence in such scaffolds .
Biological Activity
tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate is a complex small molecule with potential applications in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a valuable compound for studying enzyme activity, receptor binding, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through several chemical reactions, including oxidation, reduction, and nucleophilic substitution. The synthesis typically involves the formation of the piperidine ring and subsequent modifications to introduce the methanesulfonyl and tert-butyl carbamate groups under controlled conditions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2305255-24-5 |
| Molecular Formula | C21H28N4O5S |
| Molecular Weight | 420.53 g/mol |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, which are crucial for its potential therapeutic applications .
Pharmacological Studies
Preliminary studies have shown that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has demonstrated efficacy against certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) range from 0.78 to 3.125 μg/mL, indicating strong bactericidal properties against drug-resistant strains .
- Enzyme Inhibition : It acts as a potent inhibitor of specific enzymes involved in inflammatory pathways, suggesting its potential role in treating inflammatory diseases .
- Cellular Effects : In vitro studies have indicated that the compound can inhibit IL-1β release in human macrophages, which is significant for conditions characterized by excessive inflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial effects of the compound against various strains of Staphylococcus aureus. It was found that the compound effectively reduced bacterial growth in both planktonic and biofilm states, showcasing its potential as a new antimicrobial agent in an era of increasing antibiotic resistance.
Case Study 2: Inhibition of Inflammatory Response
In another study focusing on inflammatory diseases, researchers tested the compound's ability to inhibit pyroptosis—a form of programmed cell death associated with inflammation. The results showed a concentration-dependent inhibition of pyroptotic cell death and IL-1β release, highlighting its therapeutic potential in managing inflammatory conditions .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
-
Key Steps :
- Nucleophilic Substitution : The pyrimidine core (2-methanesulfonyl-6-phenoxy) can be functionalized via nucleophilic aromatic substitution (NAS) with piperidine derivatives. Optimize reaction time and temperature (e.g., 80–100°C in DMF) to enhance regioselectivity .
- Carbamate Protection : Use tert-butyl carbamate (Boc) protection for the piperidine amine. Catalytic bases like Cs₂CO₃ improve coupling efficiency .
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water).
-
Data Table :
Step Reagents/Conditions Yield (%) Purity (HPLC) NAS DMF, 100°C, 5h 68 95% Boc Protection Cs₂CO₃, THF, RT 85 98%
Q. What analytical techniques are recommended for structural validation?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy protons at δ 6.8–7.4 ppm; piperidine CH₂ at δ 3.0–3.5 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity and molecular ion ([M+H]⁺ expected).
- IR Spectroscopy : Detect sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbamate (C=O at ~1700 cm⁻¹) groups.
Q. How can crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SHELX suite) .
- Refinement : Apply SHELXL for least-squares refinement. Key parameters:
- R-factor : Target <5% for high-resolution data.
- Electron Density Maps : Validate piperidine chair conformation and sulfonyl group orientation.
- Example : A related pyrimidine-piperidine analog showed torsional angles of 120° between phenoxy and pyrimidine planes .
Q. What strategies mitigate instability during storage?
Methodological Answer:
-
Storage : Protect from moisture (desiccator, -20°C) and light (amber vials).
-
Stability Tests :
Condition Time Degradation (%) RT, light 30d 15 -20°C, dark 180d <5
Q. How should researchers safely handle this compound in the lab?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and goggles.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., methanesulfonyl) influence reactivity in cross-coupling reactions?
Methodological Answer:
-
Mechanistic Insight : The sulfonyl group enhances electrophilicity at C4 of the pyrimidine, facilitating Suzuki-Miyaura couplings.
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Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. NaOtBu) in THF/toluene .
-
Data Table :
Catalyst Base Yield (%) Pd(PPh₃)₄ K₂CO₃ 45 PdCl₂(dppf) NaOtBu 72
Q. How can computational modeling predict biological target interactions?
Methodological Answer:
Q. What experimental designs test this compound’s enzyme inhibition potential?
Methodological Answer:
- Assay Design :
- Kinase Inhibition : Use ADP-Glo™ assay with varying ATP concentrations (0.1–10 mM).
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements.
- Controls : Include staurosporine (positive control) and DMSO vehicle .
Q. How can crystallographic data resolve contradictory NMR assignments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
